Azithromycin hydrate

Description

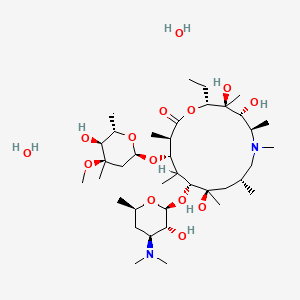

Structure

2D Structure

Properties

CAS No. |

117772-70-0; 83905-01-5 |

|---|---|

Molecular Formula |

C38H76N2O14 |

Molecular Weight |

785.026 |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate |

InChI |

InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22?,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 |

InChI Key |

SRMPHJKQVUDLQE-FHBXIABPSA-N |

SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Azithromycin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of azithromycin dihydrate, a widely used macrolide antibiotic. Azithromycin is commercially available as a dihydrate, and its solid-state properties are critical for its stability, dissolution rate, and bioavailability.[1] Understanding the crystalline structure is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This document details the key analytical techniques used for its characterization, presents collated crystallographic and thermal analysis data, and outlines the experimental protocols for each method.

Crystallographic Data of Azithromycin Dihydrate

The crystal structure of azithromycin dihydrate has been primarily elucidated using X-ray diffraction techniques. Recent studies indicate that at room temperature, azithromycin dihydrate crystallizes in an orthorhombic system.[2] However, upon heating, it can undergo phase transformations.[2] The fundamental crystallographic parameters are summarized below.

Unit Cell Parameters

The unit cell is the basic building block of a crystal. Its dimensions and angles are crucial identifiers of a specific crystalline form. Data from different studies show slight variations, which can be attributed to different refinement methods and experimental conditions.

| Parameter | Value (Study 1: Orthorhombic)[2] | Value (Study 2: Orthorhombic)[3] |

| a | Not specified | 8.80922 Å |

| b | Not specified | 20.04765 Å |

| c | Not specified | 23.88248 Å |

| α | 90° | 90° |

| β | 90° | 90° |

| γ | 90° | 90° |

| Space Group | Not specified | P2₁P2₁P2₁ |

| Volume (V) | Not specified | 4217.747 ų |

Note: A 2021 study identified a phase transformation from this orthorhombic symmetry to a new triclinic phase (P1̅ space group) in the temperature range of 388–395 K (115-122 °C).[2]

Powder X-ray Diffraction (PXRD) Data

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases. The resulting diffraction pattern serves as a fingerprint for a specific crystal structure. Azithromycin dihydrate exhibits a characteristic pattern with several distinct peaks at specific 2θ angles.

| Characteristic Peaks (2θ ±0.2°) |

| 7.17° |

| 9.34° |

| 9.88° (Intense) [4][5][6] |

| 18.77° |

The peak at approximately 9.9° is consistently reported as the most intense and is often used for quantifying the dihydrate form in the presence of amorphous azithromycin.[5][6]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the stability of hydrates and their dehydration processes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For azithromycin dihydrate, TGA confirms the presence of two water molecules.

| Parameter | Value |

| Description | Transition from dihydrate to anhydrous form.[7][8] |

| Stoichiometric Weight Loss | ~4.38% (corresponding to 2 moles of water).[7][8] |

| Temperature Range | Dehydration begins at room temperature under nitrogen flow and is complete by ~120 °C.[7] |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for azithromycin dihydrate typically shows endothermic events corresponding to dehydration and melting. The exact temperatures can vary based on experimental conditions like heating rate and the type of pan used (open vs. sealed).[7]

| Event | Temperature Range (°C) | Enthalpy (J/g) | Notes |

| Endotherm 1 | 115 - 126 | Not always reported | Corresponds to the melting point of the pure drug.[9][10] |

| Endotherm 2 | 130 - 140 | ~62.03 | Corresponds to the dehydration step, which may occur simultaneously with melting.[1][7] |

| Endotherm 3 | ~224 - 243 | Not reported | May correspond to the degradation point of the molecule.[11] |

The thermal behavior can be complex, with some studies suggesting dehydration and melting occur concurrently.[1] The use of sealed pans in DSC can shift the dehydration to higher temperatures.

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible crystal structure analysis. The following sections outline the standard protocols for the key experiments cited.

Powder X-ray Diffraction (PXRD)

Objective: To obtain the diffraction pattern of the crystalline sample to confirm its phase identity and crystallinity.

Methodology:

-

Sample Preparation: A small amount of the azithromycin dihydrate powder is gently packed into a sample holder. The surface is carefully flattened to ensure a smooth, level plane for analysis.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range, for example, from 5° to 40°. The scan speed and step size are optimized to obtain a high-resolution pattern.

-

Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is analyzed. The peak positions, intensities, and shapes are compared against a reference pattern for azithromycin dihydrate to confirm its identity. The broadness of the peaks can provide information about crystallite size and strain.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content in the azithromycin hydrate crystal.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1–5 mg) of azithromycin dihydrate is placed into an aluminum TGA pan.[7]

-

Instrumentation: A thermogravimetric analyzer is calibrated for temperature and mass.

-

Data Collection: The sample is heated at a constant rate, for instance, 1°C/min, from ambient temperature up to 250°C.[7] An inert nitrogen purge (e.g., 40 mL/min) is maintained throughout the experiment to prevent oxidative degradation.[7]

-

Data Analysis: The resulting TGA curve (Weight % vs. Temperature) is analyzed. The weight loss step corresponding to the removal of water is identified. The percentage of weight loss is calculated and compared to the theoretical value for a dihydrate (4.57%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as dehydration and melting.

Methodology:

-

Sample Preparation: A small sample (10–15 mg) of azithromycin dihydrate is weighed into an aluminum DSC pan.[7] The pan is then hermetically sealed (or left open, depending on the desired experimental conditions). An empty sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is calibrated for temperature and enthalpy using a standard like indium.

-

Data Collection: The sample and reference pans are heated at a constant rate (e.g., 2°C/min) over a temperature range of 0–250°C under a nitrogen purge.[7]

-

Data Analysis: The DSC thermogram (Heat Flow vs. Temperature) is analyzed to identify endothermic or exothermic peaks. The onset temperature, peak maximum, and enthalpy (area under the peak) of each thermal event are determined.

Visualized Workflows and Relationships

Experimental Workflow for Analysis

The following diagram illustrates the typical workflow for the comprehensive solid-state analysis of azithromycin dihydrate.

Thermal Transformation Pathway

Thermal analysis reveals a distinct pathway for the transformation of azithromycin dihydrate upon heating. This process involves dehydration followed by further phase changes at higher temperatures.

References

- 1. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Azithromycin Monohydrate vs. Dihydrate: A Technical Guide to Solid-State Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative stability of azithromycin monohydrate and dihydrate, two key crystalline forms of the widely-used macrolide antibiotic. A comprehensive understanding of their solid-state properties is critical for ensuring the quality, efficacy, and shelf-life of the final drug product. This document summarizes key stability findings, details relevant experimental protocols, and provides visual representations of analytical workflows.

Executive Summary

Azithromycin can exist in several solid forms, including a dihydrate, a monohydrate, and an amorphous/anhydrous state. The commercially available and most thermodynamically stable form under ambient conditions is the dihydrate . While the monohydrate is also a crystalline and relatively stable form, studies indicate it can convert to the dihydrate in the presence of moisture. The anhydrous form, typically generated through heating the dihydrate, is highly hygroscopic and readily reverts to the dihydrate form, highlighting the latter's stability. For drug development, the choice of the solid form has significant implications for processing, storage, and bioavailability.

Comparative Stability Profile

The stability of a pharmaceutical ingredient is a critical quality attribute. For azithromycin, the key stability concern is the interconversion between its hydrated forms and the potential for chemical degradation under stress conditions.

Qualitative Stability Assessment:

-

Azithromycin Dihydrate: Generally considered the most stable crystalline form, especially in environments with uncontrolled humidity. It is the form most commonly used in commercial formulations.[1][2]

-

Azithromycin Monohydrate: While crystalline, it has been shown to convert to the dihydrate form during solubility studies, suggesting it is less stable in aqueous environments.[2]

-

Anhydrous Azithromycin: This form is generated by heating the dihydrate but is physically unstable. It is highly hygroscopic and will readily absorb water to transform into the more stable dihydrate form.[1][2]

Thermal Stability:

Thermal analysis is crucial for understanding the dehydration and degradation processes of azithromycin hydrates.

-

Azithromycin Dihydrate: Upon heating, the dihydrate form undergoes dehydration to become anhydrous. One study showed this conversion occurring when heated to 80°C.[1] This dehydration can induce changes in the crystal habit, though the crystalline lattice may remain largely unchanged initially.[1]

-

Azithromycin Monohydrate: Dehydration of the monohydrate, for instance at temperatures of 60°C or higher, can lead to an amorphous form without a crystalline anhydrous intermediate.

Quantitative Data Summary

While direct, side-by-side quantitative stability data under ICH conditions is limited in publicly available literature, thermal analysis provides key quantitative insights into the hydration states.

Table 1: Thermogravimetric Analysis (TGA) Data for Azithromycin Dihydrate

| Parameter | Result | Reference |

| Dehydration Onset | 25°C (under nitrogen flow) | [3] |

| Dehydration Completion | 120°C | [3] |

| Weight Loss | ~4.38% | [3] |

This weight loss corresponds to the stoichiometric loss of two water molecules.

Experimental Protocols

Detailed methodologies are essential for reproducible stability and characterization studies. Below are protocols for key analytical techniques used in the assessment of azithromycin hydrates.

Characterization of Hydrate Forms

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the thermal transitions, such as melting and dehydration.

-

Methodology:

-

Accurately weigh 10-15 mg of the azithromycin sample into an aluminum pan. Both sealed and open pans can be used for comparison.

-

Use an empty pan as a reference.

-

Heat the sample at a constant rate, for example, 2°C/min, over a temperature range of 0–250°C.

-

Purge with nitrogen gas during the analysis.[3]

-

-

Typical Observation: For azithromycin dihydrate, an endotherm corresponding to dehydration and melting is observed.

Thermogravimetric Analysis (TGA):

-

Purpose: To quantify the water content in the hydrate.

-

Methodology:

-

Place 1-5 mg of the azithromycin sample in an aluminum pan.

-

Heat the sample to 250°C at a rate of 1°C/min.

-

Maintain a nitrogen purge at a flow rate of 40 ml/min.[3]

-

-

Typical Observation: A weight loss corresponding to the loss of water molecules is recorded.

Stability-Indicating Analytical Method

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate and quantify azithromycin from its degradation products and related substances.

-

Methodology Example:

-

Column: XTerra® RP C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water (25:15:1:59 v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 43°C.

-

Detection: UV at 215 nm.

-

-

Sample Preparation (Bulk Drug):

-

Dissolve 50 mg of the azithromycin bulk sample in 25 mL of acetonitrile with sonication.

-

Dilute to 50 mL with distilled water.

-

Filter through a 0.45 µm membrane filter before injection.

-

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.

-

Acid Degradation:

-

Incubate a 5 mg/mL solution of azithromycin in 0.1 M H3PO4 at 37°C.

-

Monitor the degradation over time by HPLC.

-

-

Oxidative Degradation:

-

Incubate a 5 mg/mL solution of azithromycin in 0.0005% v/v H2O2 at 37°C.

-

Monitor the degradation over a period of several hours by HPLC.

-

Visualizations

Experimental Workflow for Characterization of Azithromycin Hydrates

Caption: Workflow for the characterization of azithromycin hydrate forms.

Logical Relationship of this compound Forms

References

synthesis and characterization of azithromycin hydrate polymorphs

An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin Hydrate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various polymorphic and hydrated forms of azithromycin. Azithromycin, a macrolide antibiotic, can exist in several solid-state forms, including as a dihydrate, monohydrate, sesquihydrate, and in an amorphous state.[1][2] The specific polymorphic form of an active pharmaceutical ingredient (API) is critical as it can significantly influence key properties such as solubility, dissolution rate, stability, and bioavailability.[3] This document details the experimental protocols for preparing these forms and the analytical techniques used for their characterization, with quantitative data summarized for comparative analysis.

Synthesis and Preparation of Azithromycin Polymorphs

The commercially available form of azithromycin is typically the dihydrate.[1][3] Other forms, such as the monohydrate, sesquihydrate, and amorphous azithromycin, can be prepared through specific laboratory procedures.

Preparation of Azithromycin Monohydrate

Azithromycin monohydrate can be prepared from a commercial dihydrate sample using a mixture of water and ethanol.[1][3]

Experimental Protocol:

-

Suspend a commercial sample of azithromycin dihydrate in a 1:1 (v/v) mixture of water and ethanol.[1][3]

-

Stir the suspension to facilitate the conversion.

-

Isolate the resulting solid material.

-

Dry the isolated solid to obtain the azithromycin monohydrate.

Another method involves treating hygroscopic azithromycin monohydrate with acetone, followed by the addition of water at 35-40°C, stirring, optional seeding with polymorph crystals, and subsequent cooling to 5°C.[4][5]

Preparation of Azithromycin Dihydrate

Azithromycin dihydrate can be prepared from crude azithromycin by crystallization from an aqueous solution containing acetone.[6][7]

Experimental Protocol:

-

Dissolve 5g of crude azithromycin in a mixture of 22.6 ml of water and 2.4 ml of 6N hydrochloric acid at 20-25°C.[6]

-

To this solution, add 25 ml of acetone.[6]

-

Adjust the pH to 9.8 by adding 2.8 ml of a 20% (w/v) aqueous sodium hydroxide solution.[6]

-

Stir the resulting suspension for 5 hours at 20-25°C.[6]

-

Cool the suspension to 0-5°C and continue stirring for 1 hour.[6]

-

Collect the solid by filtration, wash with cold water (3 x 5 ml at 5°C), and dry at 35-40°C to yield azithromycin dihydrate.[6]

Prolonged stirring (6 to 30 hours) is crucial to ensure the complete conversion of any initially precipitated monohydrate to the more stable dihydrate form.[6][7]

Preparation of Azithromycin Sesquihydrate

Azithromycin sesquihydrate can be obtained through the dehydration of azithromycin dihydrate at elevated temperatures.[2]

Experimental Protocol:

-

Heat azithromycin dihydrate at a temperature of ≥80°C.[2]

-

This controlled dehydration process leads to the formation of azithromycin sesquihydrate.[2] Dehydration at temperatures below 80°C typically yields an isomorphic dehydrate.[2]

Preparation of Amorphous Azithromycin

Amorphous azithromycin can be prepared by various methods, including quench cooling of the melt and solvent evaporation.[8][9]

Experimental Protocol (Solvent Evaporation):

-

Dissolve azithromycin dihydrate in a suitable solvent.[8]

-

Prepare a solid dispersion with a polymer such as Eudragit L100 or S100.[8]

-

Evaporate the solvent at 60°C with stirring until complete evaporation is achieved.[8]

-

Dry the resulting solid dispersion in a static oven for 24 hours to obtain amorphous azithromycin.[8]

Experimental Protocol (Hot-Melt Extrusion):

-

Select a suitable polymer, such as Eudragit® RL PO, based on miscibility predictions (e.g., Hansen solubility parameter).[10][11]

-

Mix azithromycin with the polymer at a specific drug percentage (e.g., 25%).[10][12]

-

Process the mixture through a hot-melt extruder at optimized parameters (e.g., 150°C, 75 rpm screw speed).[10][12]

-

The extrudate contains azithromycin in its amorphous form.[10][12]

Characterization of Azithromycin Polymorphs

A variety of analytical techniques are employed to characterize the different solid-state forms of azithromycin.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the polymorphs, such as melting points and dehydration events.[3][13]

Experimental Protocol (DSC):

-

Accurately weigh 10-15 mg of the azithromycin sample into an aluminum pan, which can be sealed or left open.[13]

-

Use an empty pan as a reference.

-

Heat the sample at a constant rate, for example, 2°C/min, over a temperature range of 0–250°C under a nitrogen purge.[13]

Experimental Protocol (TGA):

-

Place an appropriate amount of the sample in an aluminum sample pan.[12]

-

Heat the sample from 30°C to 500°C at a rate of 10°C/min under a dry nitrogen environment (60 mL/min).[12]

-

Record the weight loss as a function of temperature.[12]

Table 1: Thermal Analysis Data for Azithromycin Hydrates

| Form | Technique | Key Findings | Reference |

| Dihydrate | TGA | 4.38% weight loss, corresponding to two water molecules. Dehydration completes at 120°C. | [13] |

| Monohydrate | TGA | Identified as a monohydrate based on water content. | [1][3] |

| Dihydrate | DSC | Endotherm at 139°C (open crucible, 20°C/min) or 143.7 ± 0.5°C (capillary crucible, 10°C/min). | [4][5] |

| Amorphous | DSC | A single broad endothermic peak is observed in extrudates, indicating a monophasic solid solution. | [14] |

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for distinguishing between different crystalline forms based on their unique diffraction patterns.[3][15]

Experimental Protocol:

-

Acquire powder X-ray diffractograms at room temperature (~20°C) and ~50% relative humidity.[16]

-

Use an X-ray diffractometer with Cu Kα radiation.[16]

-

Scan the samples over a suitable 2θ range.

Table 2: Characteristic PXRD Peaks for Azithromycin Polymorphs

| Form | Characteristic 2θ Peaks | Reference |

| Dihydrate | Intense peak at ~9.90°. Other peaks at 7.17°, 9.34°, 18.77°. | [15][17] |

| Monohydrate | Exhibits a distinct diffraction pattern from the dihydrate. | [18] |

| Amorphous | Displays no sharp 2θ peaks, but rather two broad rounded peaks, one between 4° and 13° and another between 13° and 25°. | [19] |

Spectroscopic Analysis (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to investigate molecular vibrations and interactions, such as hydrogen bonding, which differ between polymorphs.[3][20]

Experimental Protocol (FTIR):

-

Prepare a KBr pellet of the azithromycin sample.[3]

-

Record the spectrum in a FT-IR spectrophotometer, typically in the region of 4000–400 cm⁻¹.[3]

Table 3: Spectroscopic Data for Azithromycin Polymorphs

| Form | Technique | Characteristic Peaks/Observations | Reference |

| Dihydrate | FTIR | O-H vibrational region at 3400 cm⁻¹, a peak at 3494 cm⁻¹ ("tightly bound" water), and a peak at 3560 cm⁻¹ (two crystalline water molecules). | [21] |

| Amorphous (in solid dispersion) | FTIR | The O-H stretching vibration peak at 3560 cm⁻¹ disappears, and a broad absorption peak appears around 3419 cm⁻¹, indicating the loss of crystal water and the formation of hydrogen bonds with the polymer. | [10][11][21] |

Other Characterization Techniques

-

Karl Fischer Titration (KFT): Used to accurately determine the water content of the hydrated forms.[3]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and surface characteristics of the crystals.[3][8]

-

Hot-Stage Microscopy (HSM): Allows for the visual observation of thermal events like melting and dehydration.[3]

Interconversion and Stability of Polymorphs

The different forms of azithromycin can interconvert under certain conditions.

-

The anhydrous form is hygroscopic and tends to convert to the dihydrate when stored at room temperature.[1][3]

-

The monohydrate has been observed to convert to the dihydrate during solubility studies.[1][3]

-

Dehydration of the dihydrate at temperatures below 80°C yields an isomorphic dehydrate, while dehydration at or above 80°C results in the sesquihydrate.[2]

-

Dehydration of the monohydrate at or above 60°C leads to an amorphous form without a crystalline intermediate.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis and characterization workflows for azithromycin polymorphs.

Caption: Interconversion pathways of azithromycin polymorphs.

Caption: General workflow for polymorph characterization.

References

- 1. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azithromycin hydrates-implications of processing-induced phase transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2001087912A1 - Polymorphic form of azithromycin dihydrate and preparation method thereof - Google Patents [patents.google.com]

- 5. ES2162764B1 - POLYMORPHIC FORM OF AZITHROMYCIN DIHYDRATE, AND ITS DEOBTENTION PROCEDURE. - Google Patents [patents.google.com]

- 6. EP0941999A2 - Preparation of azithromycin dihydrate - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Amorphous azithromycin with improved aqueous solubility and intestinal membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Azithromycin Amorphous Solid Dispersion by Hot-Melt Extrusion: An Advantageous Technology with Taste Masking and Solubilization Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Azithromycin Amorphous Solid Dispersion by Hot-Melt Extrusion: An Advantageous Technology with Taste Masking and Solubilization Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. WO2002094843A1 - Crystal forms of azithromycin - Google Patents [patents.google.com]

- 20. Qualitative and Quantitative Analysis of Azithromycin as Solid Dosage by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

azithromycin hydrate solubility profile in different solvents

An In-depth Technical Guide to the Solubility Profile of Azithromycin Hydrate

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is fundamental to formulation development, bioavailability enhancement, and manufacturing process design. Azithromycin, a macrolide antibiotic, can exist in different hydrated forms, primarily as a monohydrate and a dihydrate, which influences its physicochemical properties, including solubility.[1] This guide provides a comprehensive overview of the solubility of this compound in various solvents, details the experimental protocols for its determination, and presents the data in a clear, comparative format.

Core Concept: Solubility of this compound

Azithromycin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3] Its poor aqueous solubility can be a limiting factor for oral absorption and bioavailability.[2][4] The solubility of azithromycin is not only dependent on the solvent but also on the specific hydrate form, temperature, and pH of the medium.[1][5][6]

Quantitative Solubility Data

The solubility of this compound has been investigated in a range of organic solvents and aqueous systems. The following tables summarize the quantitative data available from various studies.

Table 1: Solubility of Azithromycin Monohydrate in Pure Organic Solvents

The following data represents the mole fraction solubility (x) of azithromycin monohydrate at various temperatures.

| Temperature (K) | Ethanol | Propan-2-ol | Butan-1-ol | Ethyl Ethanoate | 2-Propanone |

| 278.15 | 0.00342 | 0.00215 | 0.00168 | 0.00456 | 0.00398 |

| 283.15 | 0.00418 | 0.00263 | 0.00206 | 0.00558 | 0.00487 |

| 288.15 | 0.00508 | 0.00321 | 0.00252 | 0.00683 | 0.00596 |

| 293.15 | 0.00618 | 0.00391 | 0.00308 | 0.00836 | 0.00730 |

| 298.15 | 0.00752 | 0.00476 | 0.00376 | 0.01024 | 0.00894 |

| 303.15 | 0.00915 | 0.00580 | 0.00459 | 0.01254 | 0.01095 |

| 308.15 | 0.01114 | 0.00706 | 0.00561 | 0.01535 | 0.01341 |

| 313.15 | 0.01356 | 0.00860 | 0.00685 | 0.01879 | 0.01642 |

| 318.15 | 0.01650 | 0.01047 | 0.00837 | 0.02299 | 0.02010 |

| 323.15 | 0.02008 | 0.01274 | 0.01022 | 0.02812 | 0.02460 |

Data sourced from Wang et al. (2012).[5][7]

At a constant temperature, the solubility of azithromycin monohydrate was found to be highest in ethyl ethanoate, followed by 2-propanone, ethanol, propan-2-ol, and butan-1-ol.[5] The dissolution process in these solvents is reported to be endothermic and spontaneous.[5]

Table 2: Solubility of Azithromycin (Unspecified/Dihydrate Form) in Common Solvents

This table provides a summary of solubility data from various sources, which may refer to different hydrate forms.

| Solvent | Solubility | Approximate Temperature |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (127.38 mM) | 25°C |

| Ethanol | ~16 mg/mL | Not Specified |

| Ethanol | 100 mg/mL (127.38 mM) | 25°C |

| Dimethylformamide (DMF) | ~16 mg/mL | Not Specified |

| Propylene Glycol | Highest among tested non-volatile solvents | Not Specified |

| Water | Insoluble / Sparingly Soluble | Not Specified |

| Water | 10 mg/mL (12.73 mM) | 25°C |

| Water (Aqueous Solubility) | 1.1 mg/mL | Room Temperature |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.50 mg/mL | Not Specified |

| 0.1 M Phosphate Buffer (pH 8.0) | 8 mg/mL | Not Specified |

Data compiled from multiple sources.[6][8][9][10][11]

It is important to note that solubility can vary between the monohydrate and dihydrate forms. However, one study suggested that the monohydrate may convert to the dihydrate during solubility studies, resulting in no significant difference in the equilibrium solubility between the two forms.[1]

Experimental Protocols

The determination of this compound solubility involves precise and well-controlled experimental procedures. The most common methods cited in the literature are detailed below.

Isothermal Shake-Flask Method

This is a conventional method for determining equilibrium solubility.

-

Principle: An excess amount of the solid drug is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

-

Apparatus:

-

Constant temperature water bath with a shaker.

-

Vials or flasks for the slurry.

-

Centrifuge or filtration apparatus (e.g., syringe filters).

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).

-

-

Procedure:

-

Add an excess of this compound to a series of vials containing the different solvents to be tested.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 298.15 K).

-

Agitate the samples for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium.

-

After reaching equilibrium, stop the agitation and allow the solid to settle.

-

Withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent.

-

Analyze the concentration of azithromycin in the diluted filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry at a specific wavelength (e.g., 215 nm).[3][4]

-

Synthetic (Polythermal) Method

This method involves determining the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating.

-

Principle: A mixture of the solute and solvent of a known composition is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the equilibrium temperature for that specific concentration.

-

Apparatus:

-

Jacketed glass vessel (crystallizer) with a temperature control system (e.g., circulating water bath).[5]

-

Precision thermometer.

-

Magnetic stirrer.

-

-

Procedure:

-

A precisely weighed amount of this compound and solvent are added to the jacketed crystallizer.

-

The mixture is continuously stirred.

-

The temperature of the system is gradually increased at a controlled rate.

-

The mixture is visually observed, and the temperature at which the solution becomes clear (i.e., all solid has dissolved) is recorded.

-

This temperature corresponds to the solubility of the initial composition. The experiment is repeated for different compositions to generate a solubility curve over a range of temperatures.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of this compound solubility using the isothermal shake-flask method.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

Physicochemical Properties of Azithromycin Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of azithromycin dihydrate, a widely used macrolide antibiotic. The following sections detail its structural characteristics, solubility profile, thermal behavior, solid-state properties, and stability, supported by experimental data and methodologies.

General Information

Azithromycin dihydrate is the hydrated form of azithromycin, an azalide subclass of macrolide antibiotics.[1] It is a white to almost white crystalline powder.[2] The chemical structure of azithromycin differs from erythromycin by the incorporation of a methyl-substituted nitrogen atom into the lactone ring, which enhances its stability in acidic environments.[3]

Table 1: General Properties of Azithromycin Dihydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₇₂N₂O₁₂·2H₂O | [4] |

| Molecular Weight | 785.02 g/mol | [5] |

| CAS Number | 117772-70-0 | [5] |

| Appearance | White to almost white crystalline powder | [2] |

| pKa (Strongest Basic) | 9.57 | [6] |

| logP | 3.03 | [7] |

Solubility

The solubility of azithromycin dihydrate is a critical factor influencing its formulation and bioavailability. It is sparingly soluble in water and exhibits varying solubility in different organic solvents.

Table 2: Solubility of Azithromycin Dihydrate in Various Solvents

| Solvent | Solubility | Temperature | Reference(s) |

| Water | Insoluble (<1 mg/mL) | 25°C | [5] |

| Ethanol | 100 mg/mL (127.38 mM) | 25°C | [5] |

| DMSO | 100 mg/mL (127.38 mM) | 25°C | [5] |

| Propylene Glycol | Maximum solubility among tested non-volatile solvents | Not Specified | [8] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | Not Specified | [9] |

| Acetone + Water mixtures | Solubility increases with temperature and acetone content | 283.15 K to 323.15 K | [10] |

Experimental Protocol: Solubility Determination (Static Method)

The solubility of azithromycin dihydrate in binary solvent mixtures can be determined using a static equilibrium method.

-

Apparatus : A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.

-

Procedure :

-

An excess amount of azithromycin dihydrate is added to a known volume of the solvent mixture in the vessel.

-

The suspension is stirred at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.

-

An aliquot of the supernatant is withdrawn, filtered through a suitable membrane filter (e.g., 0.45 µm), and diluted appropriately.

-

The concentration of azithromycin in the diluted solution is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Parameters :

-

Temperature Range : 283.15 K to 323.15 K.

-

Solvent Systems : e.g., acetone + water binary mixtures.

-

Thermal Properties

The thermal behavior of azithromycin dihydrate is crucial for understanding its stability during manufacturing and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for its characterization.

Table 3: Thermal Properties of Azithromycin Dihydrate

| Property | Value | Conditions | Reference(s) |

| Melting Point (DSC) | Endothermic peak at 115.77°C | - | [11] |

| Dehydration (TGA) | Weight loss of 4.38% (corresponds to two water molecules) | Heating up to 120°C | [4] |

| Dehydration and Melting | Occur simultaneously | Various thermal analysis conditions | [12] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument : A calibrated DSC instrument.

-

Sample Preparation : 10-15 mg of azithromycin dihydrate is accurately weighed into an aluminum pan. The pan can be sealed or left open depending on the desired measurement. An empty pan is used as a reference.

-

Analysis Conditions :

-

Heating Rate : A typical heating rate is 2°C/min.

-

Temperature Range : 0°C to 250°C.

-

Purge Gas : Nitrogen, at a constant flow rate.

-

Calibration : The instrument is calibrated for temperature and enthalpy using an indium standard.

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument : A calibrated TGA instrument.

-

Sample Preparation : 1-5 mg of azithromycin dihydrate is placed in an aluminum pan.

-

Analysis Conditions :

-

Heating Rate : A slow heating rate, such as 1°C/min, is used.

-

Temperature Range : Ambient to 250°C.

-

Purge Gas : Nitrogen, at a flow rate of 40 ml/min.

-

Solid-State Properties

The crystalline form of azithromycin dihydrate is important for its stability and pharmaceutical processing. X-ray Powder Diffraction (XRPD) and Fourier-Transform Infrared (FTIR) Spectroscopy are fundamental for its solid-state characterization.

X-ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline structure of azithromycin dihydrate. The dihydrate form has a characteristic diffraction pattern with intense peaks at specific 2θ angles. A prominent peak is observed around 9.90º 2θ.[13]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

-

Instrument : A powder X-ray diffractometer.

-

Sample Preparation : A sufficient amount of the powdered sample is placed on a sample holder.

-

Analysis Conditions :

-

Radiation : Cu Kα radiation is commonly used.

-

Voltage and Current : The tube is typically operated at 45 kV and 40 mA.

-

Scan Range : Data is collected over an angular range of 5° to 50° 2θ.

-

Temperature and Humidity : Analysis is performed at room temperature and controlled relative humidity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the azithromycin molecule and the presence of water of hydration. The FTIR spectrum of azithromycin dihydrate shows characteristic absorption bands.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument : An FTIR spectrometer.

-

Sample Preparation :

-

KBr Pellet Method : A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR) : The sample is placed directly on the ATR crystal.

-

-

Analysis Conditions :

-

Spectral Range : Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : An average of multiple scans (e.g., 50) is taken to improve the signal-to-noise ratio.

-

Stability

Azithromycin dihydrate is a stable form, but it can be affected by temperature and humidity. The anhydrous form of azithromycin is hygroscopic and tends to convert back to the dihydrate form in the presence of moisture.[12][14] Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Stability Testing (ICH Guidelines)

-

Storage Conditions :

-

Testing Frequency :

-

Analytical Methods : Validated stability-indicating analytical methods are used to monitor the drug substance for any changes in its physicochemical properties, purity, and potency.

Mechanism of Action Visualization

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves the binding of the drug to the 50S ribosomal subunit. The following diagram illustrates this mechanism.

Caption: Mechanism of action of Azithromycin.

Physicochemical Characterization Workflow

The comprehensive characterization of azithromycin dihydrate involves a series of analytical techniques to determine its key properties. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. droracle.ai [droracle.ai]

- 15. purple-diamond.com [purple-diamond.com]

investigating the antibacterial spectrum of azithromycin hydrate

An In-depth Technical Guide to the Antibacterial Spectrum of Azithromycin Hydrate

Executive Summary

Azithromycin, an azalide subclass of macrolide antibiotics, is distinguished by its broad antibacterial spectrum, unique pharmacokinetic properties, and immunomodulatory effects.[1][2] It functions by inhibiting bacterial protein synthesis, binding to the 50S ribosomal subunit, which makes it effective against a wide array of Gram-positive, Gram-negative, and atypical bacteria.[3][4] Its ability to achieve high concentrations in tissues and phagocytic cells allows for effective targeting of intracellular pathogens and contributes to its clinical efficacy in respiratory, urogenital, and skin infections.[1][2][5] This guide provides a detailed overview of azithromycin's mechanism of action, its spectrum of activity with corresponding quantitative susceptibility data, and the standardized experimental protocols used to determine its antibacterial efficacy.

Mechanism of Action

Azithromycin exerts its bacteriostatic effect by arresting bacterial protein synthesis.[3][6] As a macrolide, it binds reversibly to the 23S rRNA portion of the large 50S subunit of the bacterial ribosome.[5][7] This binding action physically blocks the polypeptide exit tunnel, interfering with the translocation step of protein synthesis.[3] Specifically, it prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, which halts the elongation of the nascent peptide chain.[3][6] This disruption ultimately leads to the cessation of bacterial growth and replication.[3] Unlike some antibiotics, nucleic acid synthesis is not affected by azithromycin.[8] At high concentrations or with prolonged exposure, its action can become bactericidal for certain bacterial species.[1][3]

Caption: Mechanism of action of Azithromycin in a bacterial cell.

Antibacterial Spectrum

Azithromycin possesses a broad spectrum of activity, though it is described as relatively shallow.[9] Its efficacy encompasses many common pathogens responsible for a variety of clinical infections.[7][8]

Gram-Positive Bacteria

Azithromycin is effective against several Gram-positive cocci. However, rising resistance, particularly in Staphylococcus aureus, is a growing concern.[10]

-

Staphylococcus aureus (Methicillin-susceptible strains only)[7][8]

-

Other Beta-hemolytic streptococci (Groups C, F, G)[7]

-

Viridans group streptococci[7]

Gram-Negative Bacteria

A key advantage of azithromycin over older macrolides is its enhanced activity against certain Gram-negative organisms.[1][5]

Atypical Bacteria

Azithromycin is highly effective against clinically significant intracellular pathogens, which are common causes of atypical pneumonia.[1][11] This is facilitated by its ability to achieve high intracellular concentrations.[5]

Anaerobic Bacteria

Azithromycin shows activity against some anaerobic species.[8]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for azithromycin against various pathogens. Values can vary based on geographic location and testing methodology.

Table 1: MIC Data for Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Haemophilus influenzae | - | 1.34[12] |

| Moraxella catarrhalis | - | <0.1[12] |

| Neisseria gonorrhoeae | - | 0.25[12] |

| Bordetella spp. | - | 0.03-0.24[12] |

| Pseudomonas spp. | >64.0 | >64.0[13] |

| Shigella spp. | >64.0 | >64.0[13] |

| Escherichia coli | >64.0 | >64.0[13] |

Table 2: MIC Data for Gram-Positive and Other Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Streptococcus strains | - | 0.35[12] |

| Bacillus pumilus | 1.0 | 2.0[13] |

| Mycobacterium avium complex | 16 | >64[14] |

| Anaerobic Gram-positive cocci | - | 2.3[12] |

| Propionibacterium acnes | - | 0.03[12] |

Experimental Protocols for Susceptibility Testing

Determining the in vitro susceptibility of bacterial isolates to azithromycin is critical for guiding clinical therapy and monitoring resistance. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of azithromycin in a liquid growth medium.

Protocol:

-

Preparation of Azithromycin Stock Solution: A stock solution of azithromycin is prepared in a suitable solvent. Subsequent serial two-fold dilutions are made using cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range (e.g., 0.06–64 µg/mL).[14]

-

Inoculum Preparation: Several morphologically similar colonies of the test organism are selected from an agar plate after 18-24 hours of incubation. The colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation of Microtiter Plate: A 96-well microtiter plate is used. Each well receives 100 µL of the standardized bacterial suspension. The wells will contain the serially diluted azithromycin concentrations. A positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) must be included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of azithromycin that completely inhibits visible growth.

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

To determine if an antibiotic is bactericidal, an MBC test can be performed following an MIC test.

Protocol:

-

Subculturing: Following MIC determination, a small aliquot (e.g., 10-100 µL) is taken from all wells showing no visible growth in the MIC test.

-

Plating: The aliquot is spread onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.

-

Result Interpretation: The number of surviving organisms (CFU/plate) is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

References

- 1. Clinical microbiology of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Azithromycin Hydrochloride? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. drugs.com [drugs.com]

- 8. Azithromycin | 500 mg | Tablet | Pharmik Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 9. Azithromycin - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. semanticscholar.org [semanticscholar.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of Azithromycin Hydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azithromycin, a macrolide antibiotic, is widely recognized for its efficacy against a variety of bacterial infections by inhibiting protein synthesis.[1][2] Beyond its antimicrobial properties, a substantial body of evidence has illuminated its potent immunomodulatory and anti-inflammatory effects.[3] These non-antibiotic actions are clinically significant in the management of chronic inflammatory diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying azithromycin's immunomodulatory activity, focusing on its effects on key immune cells, modulation of critical signaling pathways, and regulation of cytokine production. It includes quantitative data summaries, detailed experimental protocols, and visual diagrams of molecular pathways and workflows to serve as a resource for research and development professionals.

Core Immunomodulatory Mechanisms

Azithromycin exerts its influence on the immune system through a multi-faceted approach rather than complete immunosuppression. It modulates the function of key innate immune cells, primarily neutrophils and macrophages, and interferes with pro-inflammatory signaling cascades.[4][5]

Effects on Neutrophil Function

Neutrophils are first responders to infection and injury, but their excessive activation can contribute to tissue damage. Azithromycin modulates several aspects of neutrophil behavior:

-

Inhibition of Neutrophil Influx: Azithromycin has been shown to reduce the recruitment and infiltration of neutrophils to sites of inflammation.[4][5][6] In a murine model of Pseudomonas aeruginosa infection, azithromycin-treated mice exhibited a significant reduction in lung cellular infiltrate.[7] This is partly achieved by decreasing the production of potent neutrophil chemoattractants like Interleukin-8 (IL-8) and leukotriene B4.[3][8]

-

Modulation of Oxidative Burst: The drug can attenuate the neutrophil oxidative burst, a process that generates reactive oxygen species (ROS) to kill pathogens but can also cause host cell damage.[3][9] This effect appears to be dependent on the concentration and exposure time.[9][10]

-

Induction of Apoptosis: Azithromycin can promote neutrophil apoptosis (programmed cell death), which is a crucial step in the resolution of inflammation.[8][11] This facilitates the clearance of neutrophils from inflamed tissues, preventing the release of their damaging contents.

-

Reduction of NETs Release: Studies have shown that pre-treating neutrophils with azithromycin decreases the release of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins that can trap pathogens but also contribute to thrombosis and inflammation.[10]

Alteration of Macrophage Phenotype

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). Azithromycin plays a critical role in shifting this balance.

-

Polarization towards M2 Phenotype: Azithromycin promotes the polarization of macrophages from the classical M1 phenotype towards the alternative M2 phenotype.[5][12][13] M2 macrophages are involved in resolving inflammation and promoting tissue repair.[14] This shift is characterized by a distinct profile of cytokine and surface receptor expression.[13]

-

Mechanism of Polarization: This phenotypic shift is achieved by inhibiting key signaling pathways that drive M1 activation, such as NF-κB and STAT1, while promoting M2-associated effectors like arginase-1.[12][13][15]

Modulation of Intracellular Signaling Pathways

Azithromycin's effects on immune cells are mediated by its interference with critical intracellular signaling pathways that regulate inflammation.

Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor for a vast array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2]

-

Mechanism: Azithromycin inhibits the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.[5][12] It appears to achieve this by blunting the degradation of IκBα, the inhibitor of NF-κB, partly through reducing the kinase activity of IKKβ.[12][15] By blocking NF-κB activation, azithromycin effectively downregulates the expression of numerous inflammatory mediators.[2][5]

Modulation of MAPK and STAT1 Pathways

-

MAPK Pathway: Azithromycin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the ERK1/2 and JNK pathways.[5][16] Inhibition of ERK1/2 activation by azithromycin is linked to the reduction of neutrophil chemotaxis.[7]

-

STAT1 Pathway: Signal Transducer and Activator of Transcription 1 (STAT1) is a key signaling molecule for the pro-inflammatory M1 macrophage polarization induced by IFN-γ. Azithromycin treatment decreases the phosphorylation of STAT1 in a concentration-dependent manner, further contributing to the suppression of the M1 phenotype.[15] Interestingly, this effect appears to be linked to IKKβ, suggesting a crosstalk between the NF-κB and STAT1 pathways.[15][17]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from key studies, illustrating the impact of azithromycin on various immunological parameters.

Table 1: Effect of Azithromycin on Cytokine Production in a Murine Sepsis Model (Data sourced from a study on sepsis induced by lipopolysaccharide (LPS) in mice.[18])

| Cytokine | Control Group (pg/mL) | LPS Treated Group (pg/mL) | Note on Azithromycin Effect |

| IL-6 | 18.47 ± 3.5 | 344.44 ± 20.8 | Dose-dependent inhibition[18] |

| IL-1β | 8.28 ± 0.6 | 983.33 ± 72.7 | Dose-dependent inhibition[18] |

| TNF-α | 11.15 ± 0.5 | 113.0 ± 12.4 | Dose-dependent inhibition[18] |

Table 2: Effect of Azithromycin on Macrophage Phenotype Markers (J774 Cell Line) (Data sourced from a study on in vitro macrophage polarization.[13])

| Parameter | Stimulus | Control | Azithromycin Treated |

| IL-12 / IL-10 Ratio | IFN-γ + LPS | Baseline | 60% decrease[13] |

| Arginase Activity | IFN-γ + LPS | Baseline | 10-fold increase[13] |

| CCR7 Expression (M1) | IFN-γ + LPS | Upregulated | Inhibited[13] |

| Mannose Receptor (M2) | - | Baseline | Increased[13] |

Table 3: Effect of Azithromycin on Human Monocyte Marker Release (Data sourced from a study on classically activated (IFN-γ/LPS) human blood monocytes.[19])

| Marker | Phenotype | Effect of Azithromycin (1.5–50 µM) |

| IL-12p70 | M1 | Dose-dependent inhibition[19] |

| CXCL11 | M1 | Dose-dependent inhibition[19] |

| IL-10 | M2 | Enhanced release[19] |

| CCL18 | M2 | Enhanced release[19] |

| TNF-α / IL-6 | M1 | No alteration[19] |

Key Experimental Protocols

This section details common methodologies used to investigate the immunomodulatory effects of azithromycin.

Protocol: In Vitro Macrophage Polarization Assay

-

Objective: To determine the effect of azithromycin on macrophage polarization into M1 or M2 phenotypes.

-

Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., J774) or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS).[12][13]

-

Treatment: Cells are pre-incubated with varying concentrations of azithromycin (e.g., 1-50 µM) for a specified period (e.g., 2 hours) before polarization.[13][19]

-

Polarization & Stimulation:

-

Analysis:

-

Cytokine Measurement: Supernatants are collected, and concentrations of cytokines (IL-12, IL-6, TNF-α, IL-10) are measured using ELISA.[13]

-

Surface Marker Expression: Cells are analyzed by flow cytometry for M1 (e.g., CCR7) and M2 (e.g., Mannose Receptor, CD23) surface markers.[13]

-

Enzyme Activity: Cell lysates are used to measure the activity of M1 effector iNOS (via nitrite measurement) or M2 effector Arginase (via urea production assay).[13]

-

Signaling Pathway Analysis: Cell lysates are analyzed via Western Blot to assess the phosphorylation status and total protein levels of key signaling molecules like p65 (NF-κB), IκBα, and STAT1.[12][15]

-

-

Protocol: Neutrophil Chemotaxis Assay

-

Objective: To assess the effect of azithromycin on neutrophil migration towards a chemoattractant.

-

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood or murine bone marrow using density-gradient centrifugation.[7][10]

-

Treatment: Isolated neutrophils are incubated with azithromycin at various concentrations for 1-2 hours.

-

Chemotaxis Assay: A Boyden chamber or a similar transwell migration system is used.

-

The lower chamber is filled with a chemoattractant (e.g., IL-8, fMLP, or KC).[7]

-

Azithromycin-treated neutrophils are placed in the upper chamber, separated by a porous membrane.

-

-

Quantification: After incubation (e.g., 1-3 hours), the number of neutrophils that have migrated through the membrane to the lower chamber is quantified by cell counting using a hemocytometer or flow cytometry.

-

Conclusion and Implications for Drug Development

Azithromycin hydrate possesses robust and complex immunomodulatory properties that are distinct from its antibacterial action. Its ability to suppress neutrophil-mediated inflammation, drive macrophage polarization towards a reparative M2 phenotype, and inhibit key pro-inflammatory signaling pathways like NF-κB and STAT1, provides a strong mechanistic basis for its clinical efficacy in chronic inflammatory diseases.[2][5][12]

For drug development professionals, these insights offer several opportunities:

-

Repurposing: Azithromycin serves as a prime example of drug repurposing, where a well-established antibiotic can be leveraged for non-antibiotic, host-directed therapy.

-

Analogue Development: The molecular structures of azithromycin responsible for its immunomodulatory effects could be identified and optimized to develop new non-antibiotic macrolides ("disassociated macrolides") that retain potent anti-inflammatory properties while minimizing the risk of promoting antibiotic resistance.

-

Combination Therapies: Understanding these mechanisms can inform the rational design of combination therapies, where azithromycin could be used to temper excessive inflammation associated with infections or other inflammatory conditions, potentially improving patient outcomes.[18]

Further research into the precise molecular interactions and downstream effects of azithromycin will continue to uncover new therapeutic possibilities and refine its use as a powerful immunomodulatory agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azithromycin - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]

- 6. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azithromycin blocks neutrophil recruitment in Pseudomonas endobronchial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azithromycin impact on neutrophil oxidative metabolism depends on exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Azithromycin modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. "Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition o" by Dalia Haydar, Theodore J. Cory et al. [uknowledge.uky.edu]

- 16. Azithromycin: Immunomodulatory and antiviral properties for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Researcher discovers immunomodulatory mechanisms of azithromycin [sciencex.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Azithromycin distinctively modulates classical activation of human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Azithromycin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of azithromycin hydrate, a widely used macrolide antibiotic. Understanding the stability of azithromycin is critical for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the degradation of azithromycin under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Overview of Azithromycin Stability

Azithromycin, a semi-synthetic macrolide antibiotic, is known to be susceptible to degradation under various environmental conditions. Its chemical structure, which includes a 15-membered macrocyclic lactone ring with two sugar moieties, desosamine and cladinose, presents several sites for potential chemical reactions. The primary degradation pathways involve the hydrolysis of the glycosidic bonds and the opening of the lactone ring.[1][2] The stability of azithromycin in aqueous solutions is highly pH-dependent, with maximum stability observed at approximately pH 6.3.[1] Both acidic and alkaline conditions can catalyze its degradation.[1]

Degradation Pathways and Mechanisms

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following sections detail the degradation of azithromycin under different stress conditions.

Acidic Degradation

Under acidic conditions, the primary degradation pathway for azithromycin is the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring.[3] This results in the formation of the major degradation product, desosaminylazithromycin, which is microbiologically inactive.[1][2] This rapid degradation in acidic media is a key characteristic of azithromycin.[3] In a solution at 37°C and pH 2, azithromycin has been shown to degrade by 10% in just over 20 minutes.[3] At lower pH values, the degradation is even more pronounced, with studies showing about 90% degradation within 10 minutes in 0.1 M phosphoric acid at 37°C.[4]

dot

Caption: Acid-catalyzed hydrolysis of azithromycin.

Alkaline Degradation

In alkaline conditions, azithromycin also undergoes degradation. The base-catalyzed hydrolysis can lead to the opening of the macrocyclic lactone ring.[1][2] This pathway is a common transformation mechanism for macrolide antibiotics.[1] Two previously unreported degradation products resulting from the opening of the lactone ring have been identified and characterized using MS and NMR spectroscopy in the pH range of 6.0-7.2.[1]

dot

Caption: Base-catalyzed hydrolysis of azithromycin.

Oxidative Degradation

Azithromycin is susceptible to oxidative degradation, which can occur in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen.[5] One identified pathway involves the oxidation of the exocyclic amine group.[5][6] Forced degradation studies using 0.0005% v/v H₂O₂ have shown that the degradation follows second-order kinetics with a half-life of 13 minutes.[4] Several oxidative degradation products have been identified by their relative retention times in HPLC analysis.[5][7]

dot

Caption: Oxidative degradation pathways of azithromycin.

Photolytic Degradation

The photodegradation of azithromycin is influenced by pH and the presence of photosensitizers. Studies have shown that degradation is more significant under basic conditions.[8] For instance, complete degradation was achieved at pH 9 with UV irradiation in the presence of H₂O₂ within 60 minutes.[8] The degradation mechanism is believed to proceed via the formation of hydroxyl radicals.[8] The degradation can involve the cleavage of the amino sugars from the lactone ring, followed by further degradation of the ring itself.[9]

Thermal Degradation

Thermal stress can also lead to the degradation of azithromycin. Heating a sample of azithromycin at 55°C for two months has been used to generate degradation products for identification.[10] Another study showed that azithromycin is stable when heated at 80°C for up to 2 hours.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies on azithromycin.

Table 1: Degradation of Azithromycin under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M H₃PO₄ (pH 1.60) | 37°C | 10 min | ~90% | [4] |

| 0.05 M H₃PO₄ (pH 1.68) | 37°C | 10 min | ~90% | [4] | |

| pH 2 (aqueous) | 37°C | 20.1 min | 10% (t₁₀) | ||

| 27 N H₂SO₄ | 40°C | 60 min | >93% | [12] | |

| Alkali Hydrolysis | 0.1 N NaOH | 60°C | 10 min | Unstable | [13] |

| 100 mmolL⁻¹ NaOH | - | 24 h | 5.99% | [11] | |

| Oxidative | 0.0005% v/v H₂O₂ | 37°C | 13 min | 50% (t₁/₂) | [4] |

| 3% H₂O₂ | Room Temp | 24 h | 100% | [11] | |

| Photolytic | UV light + 3 mL 30% H₂O₂ (pH 9) | - | 60 min | 100% | [8] |

| UV light (pH 4) | - | 120 min | 82.6% | ||

| Thermal | Dry Heat | 70°C | 48 h | - | [14] |

| Dry Heat | 80°C | 2 h | ~0% | [11] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on this compound.

General Sample Preparation

-

Bulk Drug: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a known concentration (e.g., 5 mg/mL).[4]

-

Pharmaceutical Formulations (Tablets/Suspensions): For tablets, weigh and finely powder a representative number of tablets. For suspensions, use a well-mixed sample. Disperse an amount equivalent to a target concentration of azithromycin in a suitable solvent mixture (e.g., acetonitrile and water), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the final volume. Filter the solution through a 0.45 µm membrane filter before analysis.[4]

Forced Degradation Procedures

dot

Caption: General workflow for forced degradation studies.

-

Acid Hydrolysis:

-

To a specific volume of the azithromycin stock solution, add an equal volume of an acid solution (e.g., 0.1 N HCl or 0.1 M H₃PO₄).[4][14]

-

Incubate the mixture at a controlled temperature (e.g., 37°C or 60°C) for a specified duration (e.g., 10 minutes to 90 minutes).[4][14]

-

At defined time points, withdraw samples and neutralize them with an equivalent amount of a base (e.g., 0.1 N NaOH).[14]

-

Dilute the neutralized sample to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To a specific volume of the azithromycin stock solution, add an equal volume of a base solution (e.g., 0.1 N NaOH).[14]

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.[13]

-

Withdraw samples at intervals and neutralize with an equivalent amount of an acid (e.g., 0.1 N HCl).

-

Dilute the neutralized sample for analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

For solid-state studies, place the azithromycin powder in a petri dish and expose it to a high temperature (e.g., 70°C) in an oven for an extended period (e.g., 48 hours).[14]

-

For solution studies, heat the azithromycin solution at a specified temperature (e.g., 80°C) for a defined duration.[11]

-

After the stress period, dissolve the solid sample or dilute the solution sample for analysis.

-

-

Photolytic Degradation:

-

Expose the azithromycin solution in a quartz cuvette to a UV light source (e.g., 365 nm) for a specified duration.[11]

-

Prepare a control sample and keep it in the dark to exclude the effect of temperature.

-

Analyze the samples at different time intervals.

-

Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating method is crucial to separate the intact drug from its degradation products.

-

Chromatographic System: A typical HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase column, such as an XTerra® RP18 (250 mm × 4.6 mm, 5 µm) or a Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm), is commonly employed.[4][11]

-

Mobile Phase: An isocratic mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) at a specific pH (typically around 6.5-7.5).[4][15] A common composition is acetonitrile and 0.1 M KH₂PO₄ at pH 6.5, sometimes with the addition of tetrabutyl ammonium hydroxide.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection Wavelength: Detection is usually performed at 210 nm or 215 nm.[4][15]

-

Column Temperature: The column temperature is often maintained at around 43°C or 60°C to ensure reproducible retention times.[4][11]

Conclusion

The degradation of this compound is a complex process influenced by pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways include acid-catalyzed hydrolysis leading to the loss of the cladinose sugar, and base-catalyzed hydrolysis resulting in the opening of the lactone ring. Oxidative conditions can also lead to the formation of several degradation products. A thorough understanding of these degradation pathways, facilitated by robust stability-indicating analytical methods, is paramount for the development of stable and effective azithromycin formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 6. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 7. CA2520192A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 11. japsonline.com [japsonline.com]

- 12. pjps.pk [pjps.pk]

- 13. researchgate.net [researchgate.net]

- 14. japsr.in [japsr.in]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Standard Protocol for In Vitro Susceptibility Testing of Azithromycin Hydrate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin is a macrolide antibiotic effective against a wide range of bacteria by inhibiting protein synthesis.[1][2][3] Accurate in vitro susceptibility testing is crucial for clinical decision-making, epidemiological surveillance, and drug development. This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) of azithromycin hydrate against clinically relevant bacteria using standardized methods, primarily based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action and Resistance

Azithromycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, which in turn inhibits the synthesis of proteins.[1][2][3]